N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide
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Overview
Description
N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a dimethylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide typically involves the reaction of 3-chlorophenylamine with 2-chloro-3-cyano-4,6-dimethylpyridine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with thioacetic acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The cyano group and the thioacetamide moiety play crucial roles in its activity by interacting with the active sites of target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-2-((3-cyano-4-methylpyridin-2-yl)thio)acetamide
- N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)propionamide
Uniqueness
N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a cyano group and a thioacetamide moiety makes it a versatile compound for various applications.
Biological Activity
N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, supported by various research findings.
Structural Characteristics
The compound features a 3-chlorophenyl group linked to a thioacetamide moiety, which is further substituted with a 3-cyano-4,6-dimethylpyridine . The presence of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorophenyl isothiocyanate with 3-cyano-4,6-dimethylpyridine derivatives. This method allows for the introduction of the thioacetamide linkage, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related thioacetamides have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of pyridine derivatives. For example, compounds containing the pyridine ring have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but is promising based on structural analogs.
Enzyme Inhibition
Enzyme inhibition studies have shown that similar compounds can act as inhibitors for various enzymes involved in metabolic pathways. For instance, some pyridine derivatives have been documented to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and cancer progression.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anticancer Mechanisms :
- Enzyme Inhibition :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C16H14ClN3OS |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H14ClN3OS/c1-10-6-11(2)19-16(14(10)8-18)22-9-15(21)20-13-5-3-4-12(17)7-13/h3-7H,9H2,1-2H3,(H,20,21) |
InChI Key |
MWVDMAASMHLZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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